molecular formula C7H8ClNO B1602754 2-Chloro-5-(methoxymethyl)pyridine CAS No. 1016534-59-0

2-Chloro-5-(methoxymethyl)pyridine

Cat. No. B1602754
M. Wt: 157.6 g/mol
InChI Key: VVRPVKDXGLLBDP-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of 2-chloro-5-hydroxymethylpyridine (1 g, 6.97 mmol) in THF (34.8 ml) was added sodium hydride (60% wt) (0.418 g, 10.45 mmol). The reaction was stirred for 10 minutes and treated with methyl iodide (0.653 ml, 10.45 mmol). The reaction was stirred at ambient temperature for 4 hrs. The reaction mixture was quenched with saturated NH4Cl and extracted with EtOAc. The organic portion was concentrated and purified in 10-40% EtOAc/Heptanes to give the title compound (880 mg, 5.58 mmol, 80% yield) as a tan solid. MS m/z=157.9 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.418 g
Type
reactant
Reaction Step One
Name
Quantity
34.8 mL
Type
solvent
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1.[H-].[Na+].[CH3:12]I>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH3:12])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CO
Name
Quantity
0.418 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
34.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.653 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion was concentrated
CUSTOM
Type
CUSTOM
Details
purified in 10-40% EtOAc/Heptanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.58 mmol
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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